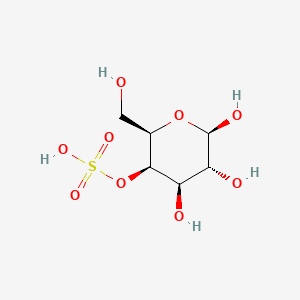
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE is a sulfated sugar derivative, specifically a sulfated form of galactose. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of the hydrogen sulfate group imparts unique chemical properties to the galactopyranose molecule, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE typically involves the sulfation of beta-D-galactopyranose. This can be achieved through the reaction of beta-D-galactopyranose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the selective sulfation at the 4-position of the galactopyranose ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the sulfation process. Purification of the product typically involves crystallization or chromatographic techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield beta-D-galactopyranose and sulfuric acid.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the sulfate group itself is typically resistant to oxidation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the specific reaction.
Major Products
Hydrolysis: Beta-D-galactopyranose and sulfuric acid.
Substitution: Various substituted galactopyranose derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE has several applications in scientific research:
Biochemistry: Used as a model compound to study sulfation processes and their effects on carbohydrate metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industrial Processes: Utilized in the synthesis of sulfated polysaccharides and other complex carbohydrates for various applications, including food additives and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE involves its interaction with biological molecules through its sulfate group. The sulfate group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, potentially altering their function and activity. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(HYDROGEN SULFATE)-alpha-D-GALACTOPYRANOSE: Similar structure but with the alpha anomer of galactopyranose.
6-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE: Sulfation at the 6-position instead of the 4-position.
4-(HYDROGEN SULFATE)-beta-D-GLUCOPYRANOSE: Similar sulfation but with glucose instead of galactose.
Uniqueness
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE is unique due to its specific sulfation pattern, which can result in distinct chemical and biological properties compared to other sulfated sugars
Propriétés
Numéro CAS |
30591-62-9 |
|---|---|
Formule moléculaire |
C6H12O9S |
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-2-5(15-16(11,12)13)3(8)4(9)6(10)14-2/h2-10H,1H2,(H,11,12,13)/t2-,3-,4-,5+,6-/m1/s1 |
Clé InChI |
LOTQRUGOUKUSEY-DGPNFKTASA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)OS(=O)(=O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)OS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)


![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)


![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
![[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-5-[8-(dimethylamino)-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl]-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B10777532.png)



